molecular formula C21H19N3O3S B2828107 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330201-01-9

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2828107
CAS No.: 330201-01-9
M. Wt: 393.46
InChI Key: UOLRWBWZDKYMGH-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic amide featuring a benzothiophene core substituted with a cyano group at position 3 and a methyl group at position 3. The tetrahydrobenzothiophene moiety is fused with a benzamide group bearing a 2,5-dioxopyrrolidin-1-yl substituent.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-2-7-17-15(10-12)16(11-22)21(28-17)23-20(27)13-3-5-14(6-4-13)24-18(25)8-9-19(24)26/h3-6,12H,2,7-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLRWBWZDKYMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the cyano group, and the coupling with the pyrrolidinyl benzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Implications :

  • The 2,5-dioxopyrrolidin group offers hydrogen-bonding capacity, contrasting with the hydrolytically unstable esters in 1l, which may affect metabolic stability .

Pharmacological Considerations

  • Selectivity : The dioxopyrrolidin moiety may reduce off-target effects compared to 1l’s nitro group, which is associated with redox-mediated toxicity .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzothiophene moiety and an amide functional group, contributing to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 354.43 g/mol. The presence of the cyano group at the 3-position of the tetrahydrobenzothiophene ring enhances its chemical reactivity and biological activity.

1. Inhibition of Kinases

Research indicates that derivatives of this compound exhibit potent inhibitory effects on specific kinases, particularly JNK2 and JNK3. For instance, studies have shown that certain analogs demonstrate IC50 values around 6.5 to 6.7 µM against these kinases, indicating strong selectivity and potential therapeutic applications in diseases where these kinases are implicated .

2. Anti-inflammatory Properties

Molecular docking studies suggest that the compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity was notably high, with strong interactions observed between the cyano group and key amino acids within the enzyme's active site . This suggests potential for development as an anti-inflammatory agent.

3. Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It may inhibit specific enzymes involved in cell proliferation, making it a candidate for further research in cancer therapeutics. In vitro studies have indicated activity against various cancer cell lines, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the benzothiophene core or changes in the amide moiety can significantly alter potency and selectivity against target enzymes.

Compound VariationStructural FeatureBiological Activity
N-(3-cyano-4-methylthio-benzothiophen)Methylthio groupAltered solubility and potential activity
N-(3-cyano-benzothiazole)Benzothiazole coreReduced potency compared to benzothiophene derivatives

Case Studies

  • JNK Inhibition : A study identified several analogs of this compound as effective inhibitors of JNK kinases . The unique binding mode observed through X-ray crystallography provided insights into how structural features contribute to selectivity.
  • Anti-inflammatory Efficacy : In silico simulations demonstrated that certain derivatives exhibited high binding affinity to 5-LOX while showing minimal interaction with COX-2, suggesting a selective mechanism that could reduce side effects associated with non-selective anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For analogous compounds, a common approach includes:

  • Step 1 : Cyclocondensation of tetrahydrobenzo[b]thiophene precursors with cyano-substituted reagents to form the benzothiophene core.
  • Step 2 : Amide coupling using activated benzamide derivatives (e.g., via HATU or EDC/NHS) under inert conditions.
  • Step 3 : Introduction of the pyrrolidin-1-yl-dione moiety via nucleophilic substitution or Pd-catalyzed cross-coupling.
  • Critical Reagents : Triethylamine (base), dimethylformamide (solvent), and HPLC-grade solvents for purification .
  • Monitoring : Reaction progress is tracked using TLC (Rf analysis) and HPLC to ensure intermediate purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., cyano at δ ~110 ppm, amide protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (e.g., amide C=O at ~1650–1700 cm⁻¹) and cyano groups (~2200 cm⁻¹) .

Q. What functional groups dictate the compound’s reactivity?

  • Methodological Answer :

  • Cyano Group : Participates in nucleophilic additions or cyclizations under basic conditions.
  • Amide Bond : Susceptible to hydrolysis under acidic/basic conditions; stability tests (pH 3–9) are recommended for biological assays.
  • Dioxopyrrolidin-1-yl Group : Acts as a hydrogen-bond acceptor, influencing solubility and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometry to identify optimal conditions.
  • By-Product Mitigation : Use scavenger resins (e.g., polymer-bound isocyanides) to trap unreacted intermediates.
  • Case Study : For analogous compounds, increasing reaction time from 12 to 24 hours improved yields from 57% to 68% in cyclization steps .

Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguishing benzothiophene vs. pyridine protons).
  • X-ray Crystallography : Definitive structural confirmation; critical for resolving regiochemistry ambiguities in fused-ring systems.
  • Cross-Validation : Compare experimental IR/MS data with computational simulations (e.g., DFT-predicted spectra) .

Q. What strategies are effective for studying the compound’s biological target engagement?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified protein targets (e.g., kinases or GPCRs).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of proteins.
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolyzed or oxidized metabolites in hepatic microsomes .

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